molecular formula C19H23FN2O2 B5711005 2-ethoxy-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]phenol

2-ethoxy-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]phenol

Cat. No.: B5711005
M. Wt: 330.4 g/mol
InChI Key: QKCCUQNRGHINNA-UHFFFAOYSA-N
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Description

2-ethoxy-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]phenol is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]phenol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted piperazine derivatives.

Scientific Research Applications

2-ethoxy-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including its use in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-ethoxy-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol
  • 2-ethoxy-4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]phenol
  • 2-ethoxy-4-[[4-(4-bromophenyl)piperazin-1-yl]methyl]phenol

Uniqueness

What sets 2-ethoxy-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]phenol apart from its similar compounds is the presence of the 4-fluorophenyl group. This fluorine substitution can significantly influence the compound’s biological activity, stability, and overall chemical properties, making it a unique and valuable compound for research and development .

Properties

IUPAC Name

2-ethoxy-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c1-2-24-19-13-15(3-8-18(19)23)14-21-9-11-22(12-10-21)17-6-4-16(20)5-7-17/h3-8,13,23H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCCUQNRGHINNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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